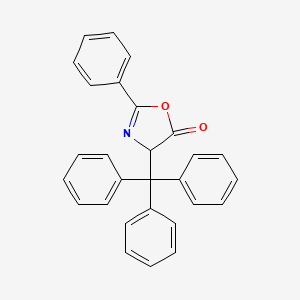

2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

55686-04-9 |

|---|---|

Molecular Formula |

C28H21NO2 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

2-phenyl-4-trityl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |

InChI Key |

GEKBSRJQRRZMOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hippuric Acid with Triphenylmethyl-Substituted Aldehydes

A common approach involves the condensation of hippuric acid (N-benzoylglycine) with an aldehyde bearing the triphenylmethyl (trityl) group at the 4-position, in the presence of acetic anhydride and a catalyst such as zinc oxide (ZnO) or sodium acetate . The reaction proceeds via:

- Formation of an intermediate amide from hippuric acid.

- Cyclodehydration promoted by acetic anhydride to form the oxazolone ring.

- The aldehyde reacts at the 4-position to introduce the triphenylmethyl substituent.

This method typically occurs under reflux or mild heating (around 80°C) for several hours, yielding the desired oxazolone with good purity and yield (often >80%).

Microwave-Assisted Synthesis

Microwave irradiation has been reported to significantly reduce reaction times for oxazolone synthesis. For example, the reaction of hippuric acid with triphenylmethyl-substituted aldehydes in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid or samarium chloride under microwave conditions (300 W) can complete within minutes, providing high yields and cleaner products.

Use of Acid Chlorides and Glycine Derivatives

Another route involves:

- Conversion of triphenylmethyl-substituted aromatic carboxylic acids to their acid chlorides using thionyl chloride .

- Reaction of the acid chloride with glycine to form the corresponding amide.

- Cyclization of this intermediate with acetic anhydride and sodium acetate under reflux to yield the oxazolone ring with the triphenylmethyl substituent at the 4-position.

This method allows for precise control over substitution patterns and is useful for preparing this compound.

Reaction Conditions and Catalysts

| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Hippuric acid + aldehyde | Acetic anhydride, ZnO or NaOAc | Reflux ~80°C, 4 hours | 80-90 | Mild conditions, good selectivity |

| Microwave-assisted synthesis | Acetic anhydride, dodecatungstophosphoric acid, samarium chloride | Microwave irradiation, 300 W, minutes | 85-95 | Rapid, energy-efficient |

| Acid chloride + glycine | Thionyl chloride, acetic anhydride, sodium acetate | Reflux, 4 hours | 75-85 | Allows for diverse substitutions |

Mechanistic Insights

- The reaction typically proceeds via initial formation of an amide intermediate from hippuric acid or glycine derivatives.

- Cyclodehydration promoted by acetic anhydride leads to ring closure forming the oxazolone.

- The aldehyde or acid chloride introduces the substituent at the 4-position.

- Catalysts such as ZnO or tungstophosphoric acid enhance reaction rates and yields by activating acetic anhydride or stabilizing intermediates.

Research Findings and Optimization

- Studies have shown that the use of ZnO as a catalyst in acetic anhydride medium allows room temperature synthesis with good yields, reducing energy consumption.

- Microwave-assisted methods reduce reaction times from hours to minutes without compromising yield or purity, making them attractive for scale-up.

- The choice of solvent and catalyst affects the stereochemistry and purity of the final oxazolone; acetic anhydride is preferred for its dual role as solvent and dehydrating agent.

- The triphenylmethyl group, being bulky, requires careful control of reaction conditions to avoid side reactions or incomplete cyclization.

Summary Table of Preparation Methods for this compound

| Step | Starting Materials | Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Hippuric acid + triphenylmethyl aldehyde | Acetic anhydride, ZnO or NaOAc | Reflux 80°C, 4 h | Formation of oxazolone ring |

| 2 | Triphenylmethyl aromatic acid | Thionyl chloride | Reflux with SOCl2 | Acid chloride formation |

| 3 | Acid chloride + glycine | Acetic anhydride, sodium acetate | Reflux 4 h | Cyclization to oxazolone |

| 4 | Hippuric acid + aldehyde | Acetic anhydride, tungstophosphoric acid, microwave | Microwave irradiation, 300 W, minutes | Rapid synthesis, high yield |

Chemical Reactions Analysis

Ring-Opening Reactions

Oxazolones are prone to nucleophilic ring-opening due to their electrophilic carbonyl groups. For 2-phenyl-4-(trityl)-oxazol-5(4H)-one, reactions include:

Example :

Photochemical [2+2] Cycloaddition

Analogous to thiazolones , oxazolones undergo [2+2] photocycloaddition under blue light (465 nm). The trityl group’s steric effects may influence regioselectivity:

-

Reactivity : The exocyclic C=C bond participates in cycloaddition, forming dispirocyclobutanes.

-

Stereoselectivity : Head-to-tail syn coupling dominates (>90% ε-isomer yield in thiazolones ), suggesting similar selectivity for oxazolones.

Conditions :

| Light Source | Solvent | Product | Yield |

|---|---|---|---|

| 465 nm | CHCl | Dispirocyclobutane | ~90% |

Base-Mediated Rearrangements

In alcoholic solutions with bases (e.g., NaOR/ROH), oxazolones undergo ring-opening followed by intramolecular cyclization:

-

Mechanism : Base deprotonates the α-carbon, triggering S-attack at the exocyclic C=C bond to form dihydrothiazoles .

-

Role of Trityl : The bulky trityl group may hinder cyclization, favoring alternative pathways or reducing reaction rates.

Example :

Lewis Acid-Promoted Modifications

BF·OEt enhances electrophilicity of the carbonyl group, enabling:

-

Ring-Opening : Methanolysis of one oxazolone ring in thiazolone analogs produces monospirocyclobutanes with ester and thioamide groups .

-

Stereocontrol : Full stereoselectivity (ε-isomer) is observed in thiazolones, suggesting analogous outcomes for oxazolones .

Conditions :

| Additive | Solvent | Product | Selectivity |

|---|---|---|---|

| BF·OEt | MeOH | Monospirocyclobutane | 100% ε |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one exhibits significant anticancer properties. A study by Kuebel et al. demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound's ability to target specific signaling pathways associated with cancer cell growth makes it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial treatments .

Materials Science

Photoresponsive Materials

The unique structural features of this compound allow it to function as a photoresponsive material. Its ability to undergo reversible photochemical reactions makes it suitable for applications in smart materials and coatings that respond to light stimuli .

Fluorescent Probes

This compound has been utilized as a fluorescent probe in biological imaging. Its fluorescence properties enable visualization of cellular processes and interactions at the molecular level, which is invaluable for research in cell biology and biochemistry .

Table 1: Summary of Research Findings on this compound

| Application Area | Key Findings | References |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis | Kuebel et al., 1979 |

| Antimicrobial Properties | Effective against multiple bacterial strains | Lohmar & Steglich, 1980 |

| Photoresponsive Materials | Exhibits reversible photochemical reactions | Kuebel et al., 1979 |

| Fluorescent Probes | Useful for cellular imaging and studying molecular interactions | Lohmar & Steglich, 1980 |

Mechanism of Action

The mechanism of action of 2-Phenyl-4-trityloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new bonds and the modification of existing ones. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural Variations and Substituent Effects

The substituents at positions 2 and 4 of the oxazolone ring critically determine the compound’s electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

*Assumed molecular formula based on structural analogy.

Key Observations :

- Steric Effects : The trityl group in the target compound imposes greater steric hindrance compared to benzylidene or thiophene-based analogs. This bulk may reduce reactivity in nucleophilic substitutions but enhance stability in intermediates .

- Electronic Effects: Electron-donating groups (e.g., methoxy in trimethoxybenzylidene derivatives) increase conjugation and nonlinear optical activity, whereas the trityl group’s phenyl rings provide a hyperconjugative electron-donating effect .

- Solid-State Interactions : Thiophene- and azulene-substituted oxazolones exhibit intermolecular hydrogen bonding (C–H⋯O) and π-π stacking, critical for crystal packing . The trityl group’s bulk may disrupt such interactions, leading to distinct crystallographic behavior.

Spectral Properties

Substituents significantly influence IR and NMR spectra:

- IR Spectroscopy :

- Carbonyl Stretching : Benzylidene-substituted oxazolones show split carbonyl bands (1700–1655 cm⁻¹) due to Fermi resonance, while electron-rich groups (e.g., methoxy) shift these bands to lower frequencies . The trityl group’s electron-donating effect may similarly lower the carbonyl stretching frequency.

- NMR Spectroscopy :

- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., thiophene) deshield, whereas trityl’s phenyl rings may cause upfield shifts due to shielding effects. For example, thiophene-substituted oxazolones exhibit distinct singlets for NH protons at ~11.8 ppm .

Biological Activity

2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one, also known as 2-phenyl-4-trityl-4H-1,3-oxazol-5-one, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

| Property | Value |

|---|---|

| CAS Number | 55686-04-9 |

| Molecular Formula | C28H21NO2 |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | 2-phenyl-4-trityl-4H-1,3-oxazol-5-one |

| InChI Key | GEKBSRJQRRZMOZ-UHFFFAOYSA-N |

The compound features a unique structure that includes a trityl group, which contributes to its steric and electronic properties, making it suitable for various chemical reactions and applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of benzoyl chloride with triphenylmethanol in the presence of a base, followed by cyclization with amino acid derivatives. Controlled temperatures and solvents like dichloromethane or toluene are often employed to optimize yields and purity.

Antimicrobial Properties

Research indicates that oxazolones, including this compound, exhibit antimicrobial activity. A study highlighted various oxazolone derivatives for their potential against bacterial strains, suggesting that structural modifications can enhance their efficacy against specific pathogens .

Analgesic and Anti-inflammatory Effects

Studies have demonstrated the analgesic properties of oxazolone derivatives. For instance, molecular docking simulations predict that these compounds interact with pain receptors such as TRPV1 and COX isoforms. The analgesic activity was evaluated using pharmacological tests like the writhing test and hot plate test, showing promising results for certain derivatives .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of these compounds. In acute toxicity tests on mice, new oxazolones derived from similar structures showed no lethal effects and did not indicate significant histopathological changes in preserved organs . This suggests a favorable safety profile for further development.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in pain and inflammation pathways. The compound's structure allows it to participate in nucleophilic attacks and electrophilic substitutions, leading to the formation of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Several case studies illustrate the biological potential of this compound:

- Antimicrobial Activity : A series of oxazolone derivatives were synthesized and tested against various microbial strains. The results indicated that modifications in the structure could lead to enhanced antimicrobial properties.

- Analgesic Testing : In a comparative study of different oxazolone derivatives, those containing specific functional groups exhibited superior analgesic effects compared to their counterparts without such modifications .

- Safety Profile Evaluation : Histopathological assessments conducted on animal models revealed low toxicity levels associated with the tested oxazolone compounds, supporting their potential therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Erlenmeyer azlactone formation. A common method involves condensation of an α-amino acid derivative (e.g., hippuric acid) with an aldehyde in the presence of a base (e.g., sodium acetate) and acetic anhydride under reflux. For example:

- Procedure : Mixing hippuric acid with thiophene-2-carbaldehyde, sodium acetate, and acetic anhydride, followed by reflux for 2 hours. Ethanol is added to precipitate the product .

- Yield Optimization : Extended reflux time (up to 3 hours) and stoichiometric control of the aldehyde (1:1 molar ratio) improve yields to ~76% .

- Challenges : Competing side reactions (e.g., hydrolysis) may occur if moisture is present, necessitating anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include singlets for NH protons (~11.4–11.9 ppm) and oxazolone carbonyl carbons (~165–170 ppm) .

- X-ray Crystallography :

- Data Collection : Monoclinic space group (e.g., P21/n) with unit cell parameters (a = 12.226 Å, b = 9.858 Å, c = 15.874 Å, β = 112.13°) .

- Software : SHELXS-97 for structure solution and SHELXL-97 for refinement, with R1 < 0.045 for high-quality datasets .

- Hydrogen Bonding : C–H⋯O interactions stabilize crystal packing (e.g., bond lengths: 2.65–2.90 Å) .

Q. How is the crystal structure determined, and what intermolecular interactions dominate the packing?

- Structure Solution : Using SHELX programs, data from a Bruker SMART CCD diffractometer are processed with multi-scan absorption corrections (e.g., Tmin/Tmax = 0.842/1.000) .

- Key Interactions :

- Planarity : The oxazole and substituted phenyl rings exhibit near-coplanarity (dihedral angles <5°), influencing packing density .

Advanced Research Questions

Q. How do substituents on the oxazolone ring affect electronic properties and reactivity in photoredox applications?

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce the HOMO-LUMO gap, enhancing photoactivity. DFT studies show a 0.5 eV reduction in the gap for CF3-substituted derivatives .

- Photoredox Performance : Derivatives with diphenylamino substituents initiate radical polymerization under visible light (λ = 450 nm) via electron transfer from borate salts .

- Contradictions : Steric bulk (e.g., triphenylmethyl) may hinder reactivity despite favorable electronic profiles, requiring substituent balancing .

Q. What computational methods are used to model the compound’s electronic structure, and how do they compare with experimental data?

- DFT Protocols : Geometry optimization at B3LYP/6-31G(d) level, followed by TD-DFT for UV-Vis predictions. Key findings:

- HOMO-LUMO : Calculated gap of 3.2 eV vs. experimental 3.5 eV (from UV-Vis) .

- MEP Analysis : Electron-deficient oxazolone carbonyl groups act as reactive sites .

- Challenges : Overestimation of π-π interaction energies in DFT vs. crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.